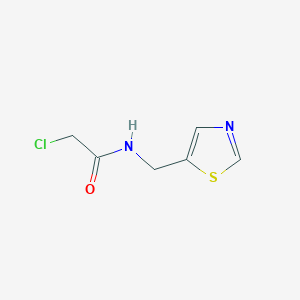

2-Chloro-N-thiazol-5-ylmethyl-acetamide

Description

Contextual Significance of Thiazole-Containing Acetamide (B32628) Derivatives in Chemical Biology

Thiazole (B1198619) is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. globalresearchonline.net This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products, such as Vitamin B1, and a wide array of synthetic drugs. researchgate.net Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antimalarial properties. researchgate.net The versatility of the thiazole ring allows for various substitutions, which can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. globalresearchonline.netnih.gov

The acetamide functional group, particularly when it includes a reactive halogen like chlorine (a chloroacetamide), is also of significant interest. N-substituted 2-chloroacetamides are recognized as important building blocks in organic synthesis. researchgate.net The reactivity of the carbon-chlorine bond facilitates nucleophilic substitution reactions, enabling the attachment of diverse chemical moieties and the construction of larger, more complex heterocyclic systems. researchgate.net Compounds containing the chloroacetamide moiety have themselves been investigated for various biological applications, including as antimicrobial agents and herbicides. ijpsr.info

The combination of a thiazole ring with an acetamide side chain creates a class of compounds with significant potential in chemical biology and drug discovery. The thiazole core often serves as a pharmacophore that interacts with biological targets, while the acetamide linker allows for structural modifications to optimize activity and selectivity. globalresearchonline.netresearchgate.net

Scope of Academic Research on 2-Chloro-N-thiazol-5-ylmethyl-acetamide and Related Analogues

Academic research into this compound itself has highlighted its role as a synthetic intermediate and its potential for biological activity, including antimicrobial, antifungal, and anticancer properties. evitachem.com However, a broader scope of research has focused on its analogues, where the core structure is systematically modified to explore structure-activity relationships.

Studies on related thiazole acetamide derivatives have revealed a wide range of biological effects:

Antiparasitic Activity: An analogue, 2-Chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide, demonstrated significant anti-leishmanial activity against Leishmania mexicana, where it was found to induce apoptosis in the parasites. nih.gov

Antimalarial and Cytotoxic Activity: A series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives were synthesized and showed potential as both antimalarial and cytotoxic agents in laboratory studies. researchgate.net

Enzyme Inhibition: N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, which feature a fused ring system, were found to be potent inhibitors of the urease enzyme and also displayed antioxidant and antibacterial properties. nih.gov

Antioxidant Properties: Research on 2-Chloro-N-(2,5-Dihydro-1,3,4-Thiadiazol-2-Yl) Acetamide, a related thiadiazole structure, explored its synthesis using microwave-assisted techniques and evaluated its potential as an antioxidant. researchgate.netiosrjournals.org

Cardiovascular Activity: Certain new thiazole acetic acid derivatives have been studied for their effects on cardiac function, with some compounds showing the ability to increase developed tension in isolated heart preparations without significantly altering heart rate. nih.gov

This extensive body of research on related analogues underscores the chemical and biological importance of the thiazole acetamide scaffold. The findings from these studies provide a framework for the potential applications and further investigation of this compound as a lead compound in various areas of medicinal chemistry.

Table 2: Research on Analogues of this compound

| Analogue Name | Focus of Research | Observed Biological Activity |

|---|---|---|

| 2-Chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide | Antiparasitic drug development | Anti-leishmanial (induces apoptosis) nih.gov |

| 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide Derivatives | Antimalarial and anticancer screening | Antimalarial and cytotoxic researchgate.net |

| N-(6-arylbenzo[d]thiazol-2-yl)acetamide Derivatives | Enzyme inhibition and antibacterial studies | Urease inhibition, antioxidant, antibacterial nih.gov |

| 2-Chloro-N-(2,5-Dihydro-1,3,4-Thiadiazol-2-Yl) Acetamide | Synthetic methodology and antioxidant screening | Antioxidant potential researchgate.netiosrjournals.org |

| New Thiazole Acetic Acid Derivatives (e.g., SMVA-35, SMVA-40) | Cardiovascular effects | Increased developed tension in isolated hearts nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(1,3-thiazol-5-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c7-1-6(10)9-3-5-2-8-4-11-5/h2,4H,1,3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJGZJLVBLUGTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101266626 | |

| Record name | Acetamide, 2-chloro-N-(5-thiazolylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353983-78-4 | |

| Record name | Acetamide, 2-chloro-N-(5-thiazolylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353983-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-(5-thiazolylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Chloro N Thiazol 5 Ylmethyl Acetamide

Nucleophilic Substitution Reactions at the α-Chloro Position

The most prominent feature of 2-Chloro-N-thiazol-5-ylmethyl-acetamide's reactivity is the α-chloro position within the acetamide (B32628) moiety. The chlorine atom is an effective leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. researchgate.net This reactivity is a cornerstone for building molecular complexity from this parent compound.

Formation of Aminoacetamide and Thioacetamide (B46855) Derivatives

The facile displacement of the chloride ion by nitrogen and sulfur-based nucleophiles is a well-documented transformation for chloroacetamide derivatives. researchgate.netevitachem.com This reaction provides a direct and efficient route to synthesize various aminoacetamide and thioacetamide derivatives.

Research on analogous compounds demonstrates this principle effectively. For instance, the reaction of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide with various substituted anilines results in the formation of the corresponding 2-(substituted phenylamino)acetamide derivatives. nih.gov Similarly, reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto compounds yields thioacetamides. nih.gov Other studies show that heterocyclic amines, such as 2-aminothiazole (B372263), can serve as the nucleophile, displacing the chlorine from a similar bromoacetyl thiazole (B1198619) derivative to form a new C-N bond. nih.gov The general scheme for these reactions involves the nucleophilic attack of the amine or thiol on the electrophilic carbon, displacing the chloride. evitachem.com

Table 1: Nucleophilic Substitution Products

| Nucleophile Class | Reagent Example | Resulting Derivative Class |

|---|---|---|

| Amines | Substituted Anilines nih.gov | Aminoacetamide |

| Thiols/Mercaptans | Mercapto-heterocycles nih.govmdpi.com | Thioacetamide (Thioether) |

These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Cyclization Reactions and Heterocycle Annulation

The chloroacetamide moiety is a valuable precursor for constructing new heterocyclic rings. These reactions often begin with a standard nucleophilic substitution, which is then followed by an intramolecular cyclization step to build a new ring system onto the core structure. researchgate.net

A prominent example of this pathway is the reaction of N-substituted chloroacetamides with thiourea (B124793). In this transformation, the sulfur atom of thiourea initially acts as the nucleophile, displacing the chloride. The resulting intermediate can then undergo an intramolecular cyclization to form a 2-iminothiazolidin-4-one ring system. mdpi.com This strategy demonstrates how the simple chloroacetamide group can be leveraged to create more rigid and complex heterocyclic structures, a common strategy in drug design.

Modifications of the Thiazole Ring System

The thiazole ring itself is an aromatic heterocycle and can participate in its own set of chemical transformations, although these are generally less common than substitutions at the chloroacetamide position. evitachem.comnih.gov

Electrophilic Aromatic Substitution on the Thiazole Moiety

The electron-rich nature of the thiazole ring allows it to undergo electrophilic aromatic substitution. The position of substitution is dictated by the directing effects of the ring heteroatoms and any existing substituents. In a landmark study on a related compound, 4-antipyrinyl-2-chloroacetamidothiazole, researchers demonstrated that the C-5 position of the thiazole ring is susceptible to electrophilic attack. mdpi.com They successfully performed a diazo coupling reaction at this position by treating the thiazole derivative with a diazonium salt, creating a new C-N bond and forming a sulfamoylphenylazo-thiazole derivative. mdpi.com This highlights the capacity of the thiazole ring within this class of molecules to be functionalized via electrophilic substitution pathways.

Transformations at the Amide Nitrogen

The amide nitrogen in this compound is generally less reactive than the other sites. However, under specific conditions, it can be chemically modified. The proton on the amide nitrogen can be removed by a strong base, such as sodium hydride (NaH), to form a corresponding anion. nih.gov This resulting nucleophilic anion can then participate in further reactions, such as alkylation, if treated with an appropriate electrophile. This type of reaction, demonstrated in related cyclic sulfonamides (sultams), provides a potential pathway for N-alkylation or N-acylation of the amide linkage, further expanding the synthetic possibilities from the parent compound. nih.gov

Comprehensive Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of 2-Chloro-N-thiazol-5-ylmethyl-acetamide, offering detailed insights into its molecular framework. While this article outlines the standard techniques used for such characterization, specific experimental data for this compound are not widely available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon and proton environments within the molecule.

¹H NMR: A proton NMR spectrum would reveal the chemical shift, integration, and multiplicity for each unique proton in this compound. The spectrum is expected to show distinct signals for the protons on the thiazole (B1198619) ring, the methylene (B1212753) (-CH₂-) bridge, the methylene group of the chloroacetamide moiety, and the amide N-H proton. The coupling patterns between adjacent protons would confirm their connectivity.

¹³C NMR: A carbon-13 NMR spectrum would identify all unique carbon atoms in the molecule. Expected signals would correspond to the carbons of the thiazole ring, the carbonyl carbon of the amide, and the two distinct methylene carbons.

A hypothetical data table for the expected NMR signals is presented below for illustrative purposes.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Thiazole-CH (C2) | ~8.5-9.0 | ~150-155 |

| Thiazole-CH (C4) | ~7.5-8.0 | ~115-125 |

| Thiazole-C (C5) | - | ~135-145 |

| -CH₂- (thiazole side) | ~4.5-5.0 (doublet) | ~40-45 |

| NH | ~8.0-9.0 (triplet) | - |

| C=O | - | ~165-170 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum would confirm the presence of key functional groups. A strong absorption band around 1670 cm⁻¹ would indicate the C=O (amide I) stretching vibration. The N-H stretching of the secondary amide would appear as a sharp peak in the region of 3300-3500 cm⁻¹. Other significant peaks would include C-H, C=N, and C-S stretching vibrations from the thiazole ring and the C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, aiding in a comprehensive vibrational assignment.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Bond | Predicted IR Frequency (cm⁻¹) |

|---|---|---|

| Amide | N-H stretch | 3300-3500 |

| Amide | C=O stretch | ~1670 |

| Alkyl | C-H stretch | 2850-3000 |

| Thiazole Ring | C=N stretch | ~1500-1600 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound and to study its fragmentation behavior.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the molecular formula C₆H₇ClN₂OS. The presence of chlorine and sulfur atoms would be evident from their characteristic isotopic patterns ([M+2] peak).

Fragmentation Patterns: Under electron ionization (EI), the molecule would fragment in a predictable manner. Common fragmentation pathways would likely involve the loss of the chloroacetyl group, cleavage of the bond between the thiazole ring and the methylene bridge, and fragmentation of the thiazole ring itself. These patterns provide further structural confirmation.

Conformational Preferences and Intramolecular Interactions

The molecule's flexibility, primarily around the single bonds of the N-acetamide and C-methylene linkers, allows for different conformations. The conformational preferences are dictated by the minimization of steric hindrance and the potential for intramolecular hydrogen bonding. An intramolecular hydrogen bond could potentially form between the amide hydrogen and the nitrogen or sulfur atom of the thiazole ring, which would significantly influence the molecule's preferred shape. Computational modeling, in conjunction with experimental data, is often used to explore the potential energy surface and identify the most stable conformers.

Vibrational and Electronic Spectral Analysis

A detailed analysis of vibrational and electronic spectra offers deeper insight into the molecule's properties.

Vibrational Analysis: Theoretical calculations using methods like Density Functional Theory (DFT) can be performed to predict the vibrational frequencies. barcelonafinechemicals.com Comparing these calculated frequencies with experimental IR and Raman spectra allows for a precise assignment of each vibrational mode to specific atomic motions within the molecule. scbt.com

Electronic Spectral Analysis (UV-Vis Spectroscopy): UV-Visible spectroscopy reveals the electronic transitions within the molecule. The thiazole ring and the amide chromophore are expected to give rise to absorption bands in the UV region. The position and intensity of these bands are sensitive to the molecular environment and conformation. nist.gov

Preclinical Biological Activity and Mechanistic Investigations of 2 Chloro N Thiazol 5 Ylmethyl Acetamide Analogues

Anticancer and Antiproliferative Research

Analogues of 2-Chloro-N-thiazol-5-ylmethyl-acetamide have demonstrated significant potential as anticancer and antiproliferative agents. The core structure, which combines a reactive chloroacetamide group with a biologically active thiazole (B1198619) ring, has been a fruitful area for medicinal chemistry research, leading to the synthesis of compounds with potent cytotoxic effects against various cancer cell lines.

The cytotoxic effects of various 2-chloro-acetamide thiazole analogues have been evaluated against a broad panel of human cancer cell lines. These studies are crucial for identifying the spectrum of activity and the potency of these compounds.

Derivatives have shown notable activity against colon cancer cell lines such as HCT-116 and HT-29. For instance, certain thiazole-based stilbene (B7821643) analogues displayed high cytotoxicity against HCT-116, with some compounds exhibiting IC₅₀ values as low as 0.62 µM. mefst.hr In another study, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which are structurally related, showed significant cytotoxicity against HT-29 cells, with GI₅₀ values recorded at 1.48 µM. nih.gov

In the context of breast cancer, cell lines like MCF-7 have been a common target. Phthalimide (B116566) derivatives incorporating a 1,3-thiazole ring have shown potent activity, with one para-chloro derivative being particularly effective against MCF-7 cells, recording an IC₅₀ value of 0.2 µM. nih.gov Similarly, other thiazole-based compounds have demonstrated strong cytotoxicity against MCF-7 with IC₅₀ values below 10.0 µM. mefst.hr

Hepatocellular carcinoma (HepG2) cells have also been shown to be susceptible. Novel phenoxy acetamide (B32628) derivatives were promising against the HepG2 cell line, with one analogue showing a potent IC₅₀ value of 1.43 µM. nih.gov Another series of imidazo[2,1-b]thiazole (B1210989) acetamides also displayed moderate to good cytotoxicity against HepG2 cells. researchgate.net

The activity extends to leukemia cell lines, where a 1,3,4-thiadiazol-yl)thio)acetamide derivative containing a nitrothiazole moiety showed selective activity against the Bcr-Abl-positive K562 myelogenous leukemia cell line, inhibiting the Abl protein kinase with an IC₅₀ of 7.4 µM. nih.gov

Furthermore, research on melanoma cell lines, such as WM793, has revealed the potent anti-melanoma effects of certain thiazole derivatives. astate.edu One study identified a 4-thiazolidinone (B1220212) derivative, Les-3833, as having a high cytotoxic effect toward WM793 cells, with an IC₅₀ value of 0.24 μg/mL. mefst.hr Another compound was found to be most active against human melanoma WM793 and glioblastoma U251 cells. nih.gov

The table below summarizes the in vitro cytotoxicity of various this compound analogues against the specified cancer cell lines.

Interactive Data Table: In Vitro Cytotoxicity of 2-Chloro-acetamide Thiazole Analogues

| Cell Line | Cancer Type | Compound Type | Activity (IC₅₀/GI₅₀) | Citation |

|---|---|---|---|---|

| PANC-1 | Pancreatic Cancer | Indoloquinoline Derivative | Cytotoxicity Assessed | nih.gov |

| HepG2 | Liver Cancer | Phenoxy Acetamide Derivative | 1.43 µM | nih.gov |

| MCF7 | Breast Cancer | Thiazole Phthalimide Derivative | 0.2 µM | nih.gov |

| K563 | Leukemia | Nitrothiazole Thiadiazole Acetamide | 7.4 µM | nih.gov |

| U251 | Glioblastoma | Indole-linked Thiazole | Active | nih.gov |

| WM793 | Melanoma | 4-Thiazolidinone Derivative | 0.24 µg/mL | mefst.hr |

| HCT-116 | Colon Cancer | Thiazole-based Stilbene | 0.62 µM | mefst.hr |

| HT-29 | Colon Cancer | Propenylidene-Thiazolidinone | 1.48 µM | nih.gov |

A primary mechanism through which chloroacetamide thiazole analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptosis through various cellular pathways.

A key indicator of apoptosis is the activation of caspases, a family of protease enzymes that execute the cell death program. Studies on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives demonstrated their ability to activate caspase-3, a crucial executioner caspase. ijcce.ac.irijcce.ac.ir The cytotoxic activity of synthetic 1,3-thiazole incorporated phthalimide derivatives has also been directly linked to their ability to induce apoptosis, as confirmed by caspase-3 activity assays and DNA fragmentation (TUNEL) assays. nih.gov These findings suggest that the compounds trigger the intrinsic pathway of apoptosis. nih.gov

In addition to caspase activation, some analogues have been found to affect other elements of the apoptotic machinery. For example, certain phenoxyacetamide derivatives are believed to induce apoptosis in HepG2 cells through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death. nih.gov The generation of Reactive Oxygen Species (ROS) and the reduction of the Mitochondrial Membrane Potential (MMP) are other mechanisms that have been observed, further pointing towards the involvement of the mitochondrial (intrinsic) apoptotic pathway. ijcce.ac.irijcce.ac.ir

Beyond inducing apoptosis, analogues of this compound can also exert antiproliferative effects by interfering with the cell cycle. By arresting cancer cells at specific checkpoints, these compounds prevent their division and proliferation.

Studies on fused thiazole derivatives have shown that they can cause a mild G2/M phase mitotic cell cycle arrest in melanoma cells. astate.edu This indicates that the compounds may interfere with the processes leading up to or during mitosis. Research on indole (B1671886) derivatives has also demonstrated cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells, suggesting that these compounds disrupt DNA replication or the preparation for mitosis. ijcce.ac.ir This mode of action is a common feature of many effective anticancer drugs. ijcce.ac.ir While some thiosemicarbazide (B42300) derivatives were evaluated, they showed no significant effect on cell cycle inhibition, indicating that this mechanism is specific to certain structural classes of thiazole acetamides. nih.gov

Antimicrobial Studies: Antibacterial and Antifungal Activities

The thiazole ring is a well-established pharmacophore in antimicrobial agents, and its incorporation into 2-chloro-acetamide structures has yielded compounds with significant antibacterial and antifungal properties. nih.govijcce.ac.ir

Analogues of this compound have been tested against a variety of bacterial pathogens, demonstrating a spectrum of activity that often includes both Gram-positive and Gram-negative organisms.

Research has shown that these compounds tend to be more active against Gram-positive bacteria. researchgate.net For example, a series of 2-chloro-N-(4-phenylthiazol-2-yl) acetamide derivatives showed potent activity against the Gram-positive bacterium Bacillus subtilis. derpharmachemica.com Another study on N-chloro aryl acetamide derivatives reported excellent activity against the Gram-positive strain Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 20 µg/mL. researchgate.net

Activity against Gram-negative bacteria has also been documented. The same series of 2-chloro-N-(4-phenylthiazol-2-yl) acetamide derivatives that were active against B. subtilis also showed potency against the Gram-negative bacterium Salmonella typhimurium. derpharmachemica.com In a different study, N-(thiazol-2-yl)benzenesulfonamide derivatives displayed potent antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (Achromobacter xylosoxidans) bacteria, with a low MIC of 3.9 μg/mL reported for the most active compound. nih.gov

Interactive Data Table: In Vitro Antibacterial Activity of 2-Chloro-acetamide Thiazole Analogues

| Bacterial Strain | Gram Type | Compound Type | Activity (MIC) | Citation |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | N-chloro aryl acetamide derivative | 20 µg/mL | researchgate.net |

| Bacillus subtilis | Gram-Positive | 2-chloro-N-(4-phenylthiazol-2-yl) acetamide | Potent Activity | derpharmachemica.com |

| Salmonella typhimurium | Gram-Negative | 2-chloro-N-(4-phenylthiazol-2-yl) acetamide | Potent Activity | derpharmachemica.com |

| Achromobacter xylosoxidans | Gram-Negative | N-(thiazol-2-yl)benzenesulfonamide | 3.9 µg/mL | nih.gov |

The antifungal potential of this class of compounds has been investigated against clinically relevant fungal species, particularly from the Candida and Aspergillus genera.

Studies on 2-chloro-N-phenylacetamide have demonstrated its inhibitory activity against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. For these strains, the compound exhibited MIC values ranging from 128 to 256 µg/mL and Minimum Fungicidal Concentration (MFC) values between 512 and 1,024 µg/mL. scielo.brnih.gov The compound was also effective at inhibiting and disrupting biofilm formation in these species. scielo.brresearchgate.net

Activity has also been confirmed against Aspergillus flavus. The synthetic amide 2-chloro-N-phenylacetamide (A1Cl) showed antifungal activity with MIC values between 16 and 256 μg/mL and MFC values from 32 to 512 μg/mL. scielo.br The mechanism of action is thought to involve binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.br Other thiazole derivatives have shown activity comparable to the commercial antifungal agent fluconazole. nih.gov

Interactive Data Table: In Vitro Antifungal Activity of 2-Chloro-acetamide Thiazole Analogues

| Fungal Strain | Compound Type | Activity (MIC) | Activity (MFC) | Citation |

|---|---|---|---|---|

| Candida albicans | 2-chloro-N-phenylacetamide | 128 - 256 µg/mL | 512 - 1024 µg/mL | scielo.brresearchgate.net |

| Candida parapsilosis | 2-chloro-N-phenylacetamide | 128 - 256 µg/mL | 512 - 1024 µg/mL | scielo.brresearchgate.net |

| Aspergillus flavus | 2-chloro-N-phenylacetamide | 16 - 256 µg/mL | 32 - 512 µg/mL | scielo.br |

Proposed Mechanisms of Antimicrobial Action (e.g., enzyme inhibition, cellular targets)

The antimicrobial properties of thiazole derivatives, including analogues of this compound, are attributed to several proposed mechanisms of action, primarily focusing on enzyme inhibition and disruption of cellular integrity. jocpr.commdpi.com The thiazole nucleus is considered amphiphilic, possessing both hydrophobic and hydrophilic regions. This characteristic is thought to facilitate the permeation of these compounds across the bacterial cell membrane, which is a crucial step for their inhibitory activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Once inside the cell, these compounds are believed to exert their effects by targeting key enzymes essential for bacterial survival. Molecular docking studies have suggested several putative enzymatic targets:

MurB Enzyme: An enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of MurB would disrupt cell wall synthesis, leading to bacterial cell death. nih.gov

14α-Lanosterol Demethylase: This enzyme is crucial for the synthesis of ergosterol in fungi. Its inhibition disrupts the fungal cell membrane, which is the proposed mechanism for the antifungal activity of these compounds. nih.gov

β-ketoacyl-(acyl-carrier-protein) synthase III (FabH): This enzyme is responsible for initiating the biosynthesis of fatty acids in bacteria. mdpi.com Inhibition of FabH would interfere with the production of essential membrane lipids.

Another proposed mechanism involves the inhibition of Dihydrofolate Reductase (DHFR), an enzyme involved in the folic acid synthesis pathway, which is vital for bacterial cell division. nih.gov The combination of the thiazole and sulfonamide moieties in some analogues is designed to target this pathway. nih.gov

Antitubercular Efficacy and Target Identification

Thiazole-containing compounds have emerged as a significant class of molecules with promising antitubercular activity. jocpr.comnih.gov Research has focused on synthesizing and evaluating various analogues to improve their potency against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov The bactericidal effect of these compounds against M. tuberculosis highlights their potential as leads for new anti-TB drug discovery. nih.gov

The in vitro efficacy of thiazole analogues is commonly assessed using mycobacterial growth inhibition assays against the standard laboratory strain, M. tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that inhibits 99% of visible bacterial growth, is a key parameter. Studies on various thiazole and related heterocyclic derivatives have reported significant inhibitory activity.

| Compound Type | Specific Analogue | MIC against M. tuberculosis H37Rv (µg/mL) | Reference |

|---|---|---|---|

| 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinoline | Analogue 7a | 3.12 | nih.gov |

| 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinoline | Analogue 7j | 6.25 | nih.gov |

| 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinoline | Analogue 7k | 6.25 | nih.gov |

| Pyrimidine Nucleoside Derivative | 5-decyltriazolidomethyl-2'-deoxyuridine | 10 | nih.gov |

| Pyrimidine Nucleoside Derivative | 5-dodecyltriazolidomethyl-2'-deoxycytidine | 20 | nih.gov |

| Pyrimidine Nucleoside Derivative | 5-dodecyloxymethyl-2'-deoxyuridine | 20 | nih.gov |

A primary target for many antitubercular thiazole-containing compounds is Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govacs.org DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. acs.orgnih.gov Specifically, it catalyzes an essential epimerization step in the formation of decaprenylphosphoryl-D-arabinose (DPA), a precursor for both lipoarabinomannan and arabinogalactan, which are major components of the cell wall. nih.gov

Due to its essential role and periplasmic localization, DprE1 is considered a highly vulnerable drug target. acs.orgnih.gov Inhibitors of DprE1 can be classified into two main types based on their mechanism of action:

Covalent Inhibitors: These compounds, often containing a nitro group, form an irreversible covalent bond with a cysteine residue (C387) in the active site of the enzyme. nih.gov

Non-covalent Inhibitors: These compounds bind reversibly to the enzyme, acting as competitive inhibitors. nih.gov

The significant correlation between the in vitro antimycobacterial efficacy (MIC) of these compounds and their DprE1 inhibitory activity (IC₅₀) confirms that the inhibition of this enzyme is a key mechanism of their antitubercular action. acs.org

Enzyme Inhibition Studies

Analogues of this compound have been investigated for their inhibitory effects on various enzymes implicated in different disease pathologies.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system that catalyzes the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE increases acetylcholine levels at cholinergic synapses, a therapeutic strategy used in the management of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov Thiazole derivatives have been identified as potential AChE inhibitors. nih.govijcce.ac.ir

Preclinical studies, including molecular docking and in vitro assays, have been employed to design and evaluate thiazole-based compounds as AChE inhibitors. nih.gov The inhibition of AChE can have significant neurological implications. Excessive inhibition can lead to adverse effects resulting from the overstimulation of nicotinic and muscarinic receptors, such as dizziness, muscle cramps, and confusion. nih.gov However, controlled inhibition is a validated approach for symptomatic treatment of cognitive decline in Alzheimer's disease. nih.gov The development of thiazole-based AChE inhibitors represents a promising avenue for novel therapies targeting neurodegenerative disorders. nih.gov

Glutathione (B108866) S-transferases (GSTs) are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of xenobiotics and endogenous cytotoxic compounds. nih.gov This function makes them promising pharmacological targets, as their inhibition can increase a cell's susceptibility to cytotoxic agents. nih.gov While specific studies on the inhibition of Glutathione S-Transferase Omega 1 (GSTO1-1) by this compound are not extensively detailed in the provided context, the broader class of heterocyclic compounds is under investigation for GST inhibition. For instance, selective inhibitors have been identified for other GST classes, such as the mu-class GST from Taenia solium, demonstrating the feasibility of targeting these enzymes with small molecules. nih.gov

Other Relevant Enzyme Targets (e.g., Janus kinase-2, Helicobacter pylori urease)

The structural framework of this compound, featuring a chloro-acetamide group linked to a thiazole ring, presents a versatile scaffold for interaction with various biological targets, including enzymes critical in inflammatory diseases and bacterial pathogenesis.

Janus kinase-2 (JAK2): The Janus kinase (JAK) family, comprising four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in cytokine signaling via the JAK-STAT pathway, which is integral to immune responses and hematopoiesis. semanticscholar.org Dysregulation of JAK2 signaling, often due to mutations like JAK2V617F, is a hallmark of myeloproliferative neoplasms, making it a significant therapeutic target. semanticscholar.orgnih.gov While direct studies on this compound are not prominent, the development of JAK2 inhibitors has often involved heterocyclic scaffolds. For instance, structure-based drug design has led to potent pyrimidine-based inhibitors like Fedratinib. nih.gov These inhibitors typically function by occupying the ATP-binding site of the kinase domain. The design of such molecules focuses on creating specific hydrogen bond interactions with the hinge region of the enzyme, such as with Leu932 in JAK2. nih.gov The acetamide and thiazole moieties within the target compound offer potential interaction points that are explored in various kinase inhibitor designs.

Helicobacter pylori urease: Helicobacter pylori infection is a major cause of gastric pathologies, and its ability to survive in the acidic stomach environment is dependent on the metalloenzyme urease. nih.gov This enzyme catalyzes the hydrolysis of urea (B33335) to ammonia, neutralizing gastric acid. Consequently, urease is a key target for developing therapies against H. pylori. nih.govmdpi.com Thiazole and its derivatives have been investigated as potential urease inhibitors. Research into imidazo[2,1-b]thiazole derivatives revealed potent inhibitory activity against H. pylori urease. nih.gov The mechanism of inhibition for many urease inhibitors involves interaction with the nickel ions in the enzyme's active site. mdpi.com For example, molecular docking studies of benzimidazole-2-thione derivatives showed that the C=S group could form coordinate interactions with the two nickel atoms in the active site, in addition to hydrogen bonds and electrostatic interactions with key amino acid residues like Asp362 and various histidine residues. mdpi.com This suggests that the sulfur atom in the thiazole ring of this compound and its analogues could potentially play a role in chelating the active site's nickel ions.

| Enzyme Target | Related Inhibitor Scaffold | Mechanism/Interaction Highlights | Reference |

|---|---|---|---|

| Janus kinase-2 (JAK2) | Pyrimidine-based (e.g., Fedratinib) | Binds to the ATP-binding site, forming H-bond interactions with the hinge region (e.g., Leu932). nih.gov | nih.gov |

| Helicobacter pylori urease | Imidazo[2,1-b]thiazole | Competitive inhibition; potential chelation of Ni2+ ions in the active site. nih.gov | nih.gov |

| Helicobacter pylori urease | Benzimidazole-2-thione | The C=S group forms coordinate bonds with Ni2+ and H-bonds with active site residues (e.g., Asp362, Gly279). mdpi.com | mdpi.com |

Other Biological Activities and Proposed Molecular Pathways (e.g., Anticonvulsant, Analgesic, Antioxidant in preclinical models)

Analogues of this compound have been evaluated in various preclinical models, demonstrating a range of biological activities stemming from the core chemical structure.

Anticonvulsant Activity: The thiazole nucleus is recognized as a key pharmacophore in the design of potential anticonvulsant agents. biointerfaceresearch.com Similarly, acetamide derivatives have been extensively studied for their activity against seizures. nih.gov Preclinical screening of novel compounds frequently utilizes the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice to identify potential anticonvulsant effects. biointerfaceresearch.commdpi.com

For instance, a series of 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, an acetamide derivative, showed significant anticonvulsant activity in the MES test, with one compound providing 100% protection to the tested animals at a 100 mg/kg dose. mdpi.com The modification of the imide ring in such structures into a chain amide bound, which is structurally related to the acetamide group in the title compound, was found to be crucial for activity. nih.gov Furthermore, studies on thiazolidin-4-one substituted thiazoles have identified compounds with notable potency in both MES and scPTZ models, underscoring the potential of combining a thiazole ring with other heterocyclic structures. biointerfaceresearch.com

Analgesic Activity: Thiazole derivatives have also been investigated for their potential as analgesic agents. In a preclinical study, 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid demonstrated both anti-inflammatory and analgesic activities in rat models. nih.gov This suggests that the thiazole acetic acid moiety, which bears structural resemblance to the N-thiazol-5-ylmethyl-acetamide structure, may contribute to antinociceptive effects.

Antioxidant Activity: Derivatives containing the chloro-acetamide and thiazole-related structures have shown promise as antioxidants. The antioxidant potential is often evaluated using the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net A study on 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide derivatives, which are close analogues, established their potential as antioxidants. researchgate.netiosrjournals.org The bioassay results indicated that these derivatives express a notable degree of antioxidant activity even at very low concentrations. iosrjournals.org This activity is significant as oxidative stress is implicated in numerous pathological conditions. Other acetamide derivatives have also been reported to possess antioxidant activity by scavenging radicals and reducing reactive oxygen species (ROS) and nitric oxide (NO) production in cellular models. nih.gov

| Biological Activity | Preclinical Model/Assay | Key Findings for Analogue Structures | Reference |

|---|---|---|---|

| Anticonvulsant | Maximal Electroshock (MES) Test | Pyrrolidine-2,5-dione-acetamide derivatives provided up to 100% protection from seizures in mice. mdpi.com | mdpi.com |

| Anticonvulsant | Subcutaneous Pentylenetetrazole (scPTZ) Test | Thiazolidin-4-one substituted thiazoles showed antiepileptic potency. biointerfaceresearch.com | biointerfaceresearch.com |

| Analgesic | Rat models | A 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid derivative showed analgesic effects. nih.gov | nih.gov |

| Antioxidant | DPPH Radical Scavenging Assay | 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide derivatives demonstrated significant radical scavenging activity. researchgate.netiosrjournals.org | researchgate.netiosrjournals.org |

| Antioxidant | LPS-stimulated Macrophages | Acetamide derivatives reduced ROS and NO production. nih.gov | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of thiazole-based compounds can be significantly modulated by the introduction of various substituents. While specific SAR studies on 2-Chloro-N-thiazol-5-ylmethyl-acetamide are not extensively documented in publicly available literature, the analysis of related thiazole (B1198619) derivatives provides valuable insights into how structural modifications can impact potency and selectivity.

For instance, in a series of N-(thiazol-2-yl)-benzamide analogs, substitutions on both the thiazole and the phenyl rings were shown to have a profound effect on their activity as antagonists of the Zinc-Activated Channel (ZAC). The introduction of a bulky tert-butyl group at the 4-position of the thiazole ring, for example, was found to be beneficial for antagonist activity. tandfonline.com This suggests that steric bulk on the thiazole ring can be a key determinant of potency.

In another study focusing on thiazole carboxamide derivatives as potential c-Met kinase inhibitors, it was observed that the nature of the substituent on an associated benzene (B151609) ring followed a rank order of F > Cl > Me for cytotoxicity in several cancer cell lines. tandfonline.com This highlights the importance of electronic effects of substituents on biological activity. Furthermore, the positioning of substituents can also be critical. For example, in a series of 2-aminothiazole (B372263) derivatives, the introduction of a methyl group at either the C4 or C5 position of the thiazole ring led to a decrease in potency. nih.gov

The following table summarizes SAR findings from a study on thiazole-based c-Met kinase inhibitors, illustrating the impact of varying substituents on antiproliferative activity against different cancer cell lines.

Table 1: In Vitro Antiproliferative Activities of Thiazole-2-Carboxamide Derivatives (51e-h) against Various Human Cancer Cell Lines. tandfonline.com

| Compound | R | MKN-45 (IC₅₀, μM) | A549 (IC₅₀, μM) | HT-29 (IC₅₀, μM) | MDA-MB-231 (IC₅₀, μM) |

|---|---|---|---|---|---|

| 51e | H | >50 | >50 | >50 | >50 |

| 51f | CH₃ | 38.42±3.15 | 45.61±4.22 | 41.23±3.89 | >50 |

| 51g | Cl | 25.17±2.33 | 31.45±2.87 | 28.91±2.54 | 42.18±3.91 |

| 51h | F | 18.29±1.56 | 22.83±2.01 | 20.47±1.88 | 35.72±3.11 |

These findings collectively underscore the principle that even minor modifications to the core structure of a thiazole-containing compound can lead to significant changes in its biological profile. The electronic nature, size, and position of substituents are all critical factors that can be fine-tuned to optimize potency and selectivity for a desired biological target.

Role of the Thiazole Moiety and Acetamide (B32628) Linker in Bioactivity

The thiazole ring is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs. acs.org Its prevalence is due to its ability to engage in various biological interactions, contributing to a wide range of therapeutic effects, including anticancer, antibacterial, and anti-inflammatory activities. acs.orgnih.gov The lone pair of electrons on the sulfur atom of the thiazole ring can participate in delocalization, contributing to the aromaticity and electronic properties of the molecule, which are crucial for its interaction with biological targets. nih.gov

In the context of this compound, the thiazole moiety likely serves as a critical scaffold for orienting the other functional groups of the molecule for optimal interaction with its biological target. The nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the aromatic ring itself can participate in π-stacking interactions with aromatic residues in a protein's binding site.

The acetamide linker, and specifically the chloroacetamide group, is also a key contributor to the bioactivity of the molecule. The chloroacetamide moiety is a known reactive group that can act as an alkylating agent. researchgate.netwikipedia.org The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack by residues such as cysteine or histidine in a protein's active site. nih.gov This can lead to the formation of a covalent bond between the compound and its target, resulting in irreversible inhibition. This mechanism is a known strategy in drug design for achieving high potency and prolonged duration of action. The reactivity of the chloroacetamide group can be influenced by the electronic properties of the rest of the molecule. researchgate.net

Conformational Effects on Receptor Binding and Efficacy

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target and elicit a biological response. For flexible molecules like this compound, which has several rotatable bonds, the preferred conformation in solution and at the receptor site can significantly impact its efficacy.

The relative orientation of the thiazole ring and the chloroacetamide group, dictated by the torsional angles of the linking bonds, will determine the spatial arrangement of the key pharmacophoric elements. This conformation will affect the molecule's ability to fit into a specific binding pocket and to form key interactions, such as hydrogen bonds and hydrophobic contacts, with the receptor. Computational modeling and techniques like X-ray crystallography of the compound bound to its target would be necessary to fully elucidate the bioactive conformation and its influence on efficacy.

Ligand Efficiency Metrics in Derivative Design

Ligand efficiency (LE) is a valuable metric in drug discovery used to assess the binding efficiency of a compound in relation to its size. nih.govresearchgate.net It is typically calculated as the binding affinity (often expressed as pIC₅₀ or pKᵢ) divided by the number of non-hydrogen atoms (heavy atom count, HAC). By normalizing for size, LE helps in identifying smaller, more efficient fragments and leads that have a higher potential for optimization into successful drug candidates. rgdscience.com

Other related metrics include Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (logP or logD), and Binding Efficiency Index (BEI), which scales potency by molecular weight. researchgate.netscispace.com These metrics guide medicinal chemists in designing derivatives that not only have high affinity for their target but also possess favorable physicochemical properties, which are crucial for good pharmacokinetics and low toxicity. researchgate.net

While there is no specific literature detailing the use of ligand efficiency metrics in the design of this compound derivatives, these principles are broadly applicable. In a hypothetical optimization program for this compound, chemists would calculate and track these metrics for newly synthesized analogs. For example, if a modification to the thiazole ring results in a significant increase in molecular weight but only a modest increase in potency, the LE and BEI values would decrease, signaling a potentially inefficient optimization path. Conversely, a small modification that leads to a substantial improvement in potency would result in higher efficiency metrics, indicating a more promising avenue for further development. The goal is to maximize the "binding energy per atom" to create potent and drug-like molecules. rgdscience.com

Computational Chemistry and Theoretical Modeling Applications

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand the interaction between a ligand and its target protein at an atomic level. Studies on various thiazole (B1198619) and chloroacetamide derivatives have successfully employed molecular docking to elucidate their mechanism of action and guide the design of more potent agents.

For instance, molecular docking studies on a series of 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives revealed their potential as antimicrobial agents by targeting the enzyme glucosamine-6-phosphate (GlcN6P) synthase. ddtjournal.netresearchgate.net These studies identified key amino acid residues within the enzyme's active site, such as VAL605, Val399, GLH488, and SER604, that form hydrogen bonds and other interactions with the ligands. researchgate.net Similarly, docking of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives into the binding pockets of bacterial and cancer-related proteins (PDB IDs: 1JIJ, 4WMZ, and 3ERT) helped to rationalize their observed antimicrobial and anticancer activities. nih.gov

In another study, quinazolinone derivatives incorporating a chloroacetamide moiety were docked into the active site of various target proteins. nih.gov The results demonstrated that compounds with good docking scores also exhibited significant anticancer potency, suggesting these computational models can effectively predict biological activity. nih.gov These examples underscore the utility of molecular docking in predicting the binding modes of 2-Chloro-N-thiazol-5-ylmethyl-acetamide with various biological targets, thereby facilitating the rational design of new therapeutic agents.

Table 1: Representative Molecular Docking Results for Thiazole and Chloroacetamide Analogs

| Compound/Derivative Series | Protein Target (PDB ID) | Key Interacting Residues | Predicted Activity | Reference |

|---|---|---|---|---|

| N-(2-phenylthiazol-5-yl)-2-thiomorpholino acetamide (B32628) | Glucosamine-6-Phosphate Synthase (1JXA) | VAL605, Val399, GLH488, SER604 | Antimicrobial | ddtjournal.netresearchgate.net |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives | Thymidylate Kinase (1JIJ), Breast Cancer Cell Line Receptor (4WMZ), Tyrosine Kinase (3ERT) | Not specified | Antimicrobial, Anticancer | nih.gov |

| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide Derivatives | Not specified | Not specified | Anticancer | nih.gov |

| Thiazole Clubbed Pyridine Scaffolds | SARS-CoV-2 Main Protease (6LU7) | Not specified | Antiviral | semanticscholar.org |

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure, Reactivity, and Spectroscopic Interpretation

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful methods for investigating the electronic properties of molecules. These calculations provide insights into molecular structure, stability, reactivity, and spectroscopic characteristics.

DFT studies on related molecules, such as N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide, have been used to optimize molecular geometry and calculate various quantum chemical parameters. researchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis), which can be correlated with experimental data. researchgate.netnih.gov

For thiazole derivatives, DFT analysis has been used to describe the energy profiles and electronic properties of potential biofilm inhibitors. physchemres.org These theoretical studies help in understanding the distribution of electron density and identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack, which is vital for predicting reaction mechanisms and metabolic pathways. researchgate.net Applying these methods to this compound would yield a detailed understanding of its electronic structure and reactivity profile.

Table 2: Calculated Quantum Chemical Parameters for an Analogous Compound

| Parameter | Definition | Significance | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | researchgate.net |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Relates to chemical reactivity and kinetic stability | researchgate.net |

| Ionization Potential (I) | Energy required to remove an electron | Predicts reactivity in oxidation reactions | researchgate.net |

| Electron Affinity (A) | Energy released when an electron is added | Predicts reactivity in reduction reactions | researchgate.net |

| Electronegativity (χ) | Measure of an atom's ability to attract shared electrons | Relates to the overall charge distribution | researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron configuration | Indicator of stability | researchgate.net |

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein interactions over time, offering insights that are not available from static docking poses. By simulating the movements of atoms and molecules, MD can assess the stability of a ligand in the binding site of a protein and calculate binding free energies.

MD simulations have been applied to complexes of thiazole derivatives with their biological targets to validate docking results and understand the stability of the interactions. physchemres.orgplos.org For example, a 100-nanosecond MD simulation was performed on a thiazole inhibitor bound to a target protein to assess the stability of the complex. physchemres.org Analysis of the root-mean-square deviation (RMSD) of the protein-ligand complex over the simulation time indicates whether the system reaches a stable equilibrium. physchemres.orgplos.org The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are crucial for ligand binding. plos.org Such simulations on a this compound-target complex would be critical for confirming binding stability and providing a more accurate estimation of binding affinity.

Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling (Computational Models)

The success of a drug candidate depends heavily on its ADME properties. Computational models are now routinely used in the early stages of drug discovery to predict these properties, helping to filter out compounds that are likely to fail later in development due to poor pharmacokinetics.

For various thiazole derivatives, in silico ADME predictions have been carried out to evaluate their drug-likeness. researchgate.netphyschemres.orgplos.org These computational tools predict parameters such as oral absorption, blood-brain barrier penetration, and adherence to established guidelines like Lipinski's Rule of Five. researchgate.net For example, the QikProp tool in the Schrödinger software suite is often used to predict a wide range of pharmacokinetic properties. researchgate.net Studies on related compounds have shown that thiazole derivatives can possess favorable ADME profiles, suggesting their potential as bioavailable drug candidates. physchemres.orgplos.org Applying these predictive models to this compound would provide an early assessment of its potential as a drug, guiding further chemical modifications to optimize its pharmacokinetic profile.

Table 3: Commonly Predicted ADMET Properties for Drug Candidates

| ADMET Property | Description | Importance in Drug Design | Reference |

|---|---|---|---|

| Human Oral Absorption | Predicts the extent to which a compound is absorbed from the gut into the bloodstream. | Crucial for orally administered drugs. | researchgate.netphyschemres.org |

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Helps in early-stage filtering of compound libraries. | researchgate.netplos.org |

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross the BBB and enter the central nervous system. | Essential for CNS-targeting drugs, undesirable for others. | researchgate.net |

| Aqueous Solubility (LogS) | Predicts the solubility of a compound in water. | Affects absorption and formulation. | physchemres.org |

| CYP2D6 Inhibition | Predicts the potential of a compound to inhibit the cytochrome P450 2D6 enzyme. | Important for predicting drug-drug interactions. | researchgate.net |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. This model can then be used as a 3D query to search large compound libraries in a process called virtual screening, aiming to discover new molecules (novel chemotypes) with the same biological activity.

This approach has been successfully used with scaffolds related to thiazoles. For instance, a ligand-based virtual screening campaign based on known M5 muscarinic acetylcholine (B1216132) receptor inhibitors led to the discovery of a novel, weakly inhibiting scaffold. nih.gov Although the identified hits were not potent, the study validated the use of combined pharmacophore and shape-based screening models to identify new chemotypes. nih.gov In another example, structure-based virtual screening led to the identification of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as new potential BCR-ABL1 inhibitors for chronic myeloid leukemia. nih.gov

By building a pharmacophore model based on the structural features of this compound and other active analogs, researchers could perform virtual screening to identify new compounds from vast chemical databases that fit the model, potentially leading to the discovery of novel ligands with improved potency and selectivity. physchemres.orgnih.gov

Emerging Research Frontiers and Future Directions

Design of Novel Scaffolds Based on the 2-Chloro-N-thiazol-5-ylmethyl-acetamide Core

The this compound core is a fertile ground for the generation of new molecular entities with diverse biological activities. The reactive chloroacetamide group and the thiazole (B1198619) ring provide key anchor points for chemical modification, allowing for the systematic exploration of the chemical space around this central scaffold.

Researchers have been actively synthesizing derivatives by introducing a variety of substituents at different positions on the thiazole and acetamide (B32628) moieties. These modifications are aimed at enhancing potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of novel sulfonamide-thiazole-derived acetamide derivatives has been explored for their anticancer potential. rsc.org The introduction of different aryl groups to the core structure has also been a common strategy to create libraries of compounds for biological screening.

A significant area of exploration involves the creation of hybrid molecules, where the this compound core is combined with other pharmacologically active motifs. This molecular hybridization approach aims to develop agents with dual or synergistic modes of action. acs.org For example, linking the thiazole moiety to other heterocyclic systems like benzothiazole (B30560), benzimidazole, or quinoline (B57606) has been shown to yield compounds with potent antimicrobial and anticancer properties. researchgate.netnih.gov

The following table summarizes some of the novel scaffolds that have been developed based on the broader thiazole acetamide core and their initial biological findings.

| Novel Scaffold Type | Modification Strategy | Reported Biological Activity |

| Sulfonamide-thiazole-acetamides | Addition of sulfonamide groups to the thiazole ring | Anticancer rsc.org |

| Aryl-substituted thiazole-acetamides | Introduction of various aryl groups | Anticancer, Antimicrobial nih.govnih.gov |

| Benzothiazole-quinoline hybrids | Fusion with quinoline and benzothiazole rings | Antibacterial researchgate.net |

| Thiazolyl-pyrazoline conjugates | Combination with pyrazoline fragments | Anticancer, Antibacterial, Antifungal, Antiviral, Antioxidant acs.org |

Integration with Advanced Chemical Biology Tools

While direct studies integrating this compound with advanced chemical biology tools are not yet widely reported, its structure is amenable to such applications. The chloroacetamide group, for example, is a reactive handle that could be exploited for covalent labeling of biological targets.

"Click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds, represents a promising avenue for the application of this scaffold. The azide-alkyne cycloaddition, a cornerstone of click chemistry, could be used to attach the this compound core to various reporter molecules, such as fluorescent dyes or biotin (B1667282) tags. This would enable the visualization and identification of its cellular binding partners.

Furthermore, the development of photoaffinity probes is another potential application. By incorporating a photolabile group into the molecule, researchers could create a tool that, upon exposure to light, forms a covalent bond with its biological target. This technique is invaluable for target identification and validation in drug discovery.

Exploration of New Therapeutic Areas and Biological Targets (Preclinical)

The thiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov Consequently, derivatives of this compound are being actively investigated for their potential in various therapeutic areas.

Anticancer Activity: Preclinical studies on related thiazole acetamide derivatives have shown promising results against various cancer cell lines. These compounds have been found to induce apoptosis (programmed cell death) and inhibit cell proliferation in tumor cells. scientificforefront.org For instance, certain N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives have demonstrated potent cytotoxic activity against cervical, lung, and glioblastoma cancer cell lines. sid.ir The mechanism of action is often linked to the inhibition of key signaling pathways involved in cancer progression.

Antimicrobial Activity: The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Thiazole-based compounds have a long history in this area, and derivatives of this compound are being explored for their potential to combat resistant pathogens. nih.gov Studies on novel thiazole-based heterocyclic compounds have shown significant activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. nih.gov The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

The table below presents some preclinical findings for compounds structurally related to this compound.

| Compound Class | Therapeutic Area | Preclinical Findings |

| N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives | Oncology | Potent cytotoxicity against Hela, A549, and U87 cancer cell lines. sid.ir |

| Thiazole-based heterocyclic compounds | Infectious Diseases | MICs as low as 3.125 μg/mL against S. aureus, E. coli, and C. albicans. nih.gov |

| Sulfonamide-thiazole-derived acetamides | Oncology | Inhibition of NCI-H226 lung cancer cell lines. rsc.org |

Development of Analytical Probes and Chemical Tools

The structural features of this compound make it an attractive candidate for the development of analytical probes and chemical tools to study biological systems. The thiazole moiety, in particular, is a component of several fluorescent dyes.

By modifying the core structure, for example by introducing fluorophores, researchers could create fluorescent probes for imaging specific cellular components or processes. A novel benzothiazole-based fluorescent probe has been developed for the highly sensitive and selective imaging of cysteine in vitro and in vivo. researchgate.net Similarly, another benzo[d]thiazole-based probe was designed for the intravital imaging of superoxide (B77818) anion. nih.gov These examples highlight the potential of the broader thiazole scaffold in creating sophisticated imaging agents.

Furthermore, the reactive chloroacetamide group could be used to immobilize the molecule on a solid support, creating an affinity chromatography matrix. This would be a valuable tool for isolating and identifying the binding partners of the compound from complex biological mixtures, a critical step in understanding its mechanism of action.

Multidisciplinary Research Collaborations and Academic Impact

The development of novel compounds based on the this compound scaffold often requires a multidisciplinary approach. Collaborations between synthetic chemists, medicinal chemists, biologists, and pharmacologists are crucial for moving from initial compound synthesis to preclinical evaluation.

Academic-industrial partnerships are also becoming increasingly important in the field of drug discovery. researchgate.netnih.gov These collaborations can provide academic researchers with access to industry-standard screening facilities and expertise in drug development, while offering pharmaceutical companies access to novel chemical matter and innovative biological insights. The journey of a compound from a laboratory curiosity to a potential therapeutic is a long and complex one, and such partnerships can significantly accelerate this process.

The study of thiazole derivatives continues to have a significant academic impact, with numerous publications and research groups dedicated to exploring the chemistry and biology of this important class of heterocyclic compounds. scientificforefront.orgresearchgate.net The versatility of the this compound core ensures that it will remain a subject of interest for researchers in various scientific disciplines for the foreseeable future.

Q & A

How can the synthesis of 2-Chloro-N-thiazol-5-ylmethyl-acetamide be optimized for high yield and purity?

Basic: The compound is typically synthesized via nucleophilic substitution, where chloroacetyl chloride reacts with a thiazole-5-ylmethylamine derivative in the presence of a base like triethylamine. Solvents such as dioxane or toluene/water mixtures are used, with reaction temperatures maintained at 20–25°C to minimize side reactions . Purification often involves recrystallization from ethanol or DMF.

Advanced: To optimize yield, screen catalysts (e.g., phase-transfer catalysts) and solvent systems. For example, toluene/water biphasic systems can enhance reactivity by partitioning reactants, while microwave-assisted synthesis may reduce reaction time. Monitor intermediates via TLC (hexane:ethyl acetate, 9:1) and optimize stoichiometry (e.g., 1.5 eq. chloroacetyl chloride) to drive the reaction to completion .

What strategies are effective for functionalizing the chloro group in this compound?

Basic: The chloro group is susceptible to nucleophilic substitution. For azide derivatives, react with NaN₃ in refluxing toluene/water (8:2) for 5–7 hours, followed by extraction and crystallization .

Advanced: Explore transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) by replacing Cl with aryl/heteroaryl groups. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF at 80°C. Characterize products via HRMS and ¹³C NMR to confirm regioselectivity .

How can crystallographic data for this compound be validated to resolve structural ambiguities?

Basic: Use SHELX programs (e.g., SHELXL) for structure refinement. Input X-ray diffraction data and cross-validate bond lengths/angles against the Cambridge Structural Database .

Advanced: Apply Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O). For twinned crystals, use TWINLAW in SHELXL to refine data. Validate hydrogen bonding networks with PLATON .

What bioactivity assays are suitable for evaluating pharmacological potential?

Basic: Screen for antimicrobial activity via broth microdilution (MIC assays) or enzyme inhibition (e.g., COX-2) using colorimetric substrates .

Advanced: Conduct molecular docking (AutoDock Vina) to predict binding to targets like EGFR or HIV-1 protease. Validate with SPR (surface plasmon resonance) to measure binding kinetics .

How can contradictions in reported synthetic conditions (e.g., solvent systems) be resolved?

Basic: Replicate procedures from peer-reviewed sources (e.g., toluene/water in vs. dioxane in ) and compare yields/purity via HPLC.

Advanced: Perform a Design of Experiments (DoE) to evaluate solvent polarity, temperature, and catalyst effects. Use ANOVA to identify statistically significant factors .

What spectroscopic and computational methods confirm the compound’s structure?

Basic: Use ¹H/¹³C NMR to verify acetamide and thiazole protons. MS (ESI+) confirms the molecular ion peak. Compare experimental IR spectra with DFT-calculated vibrational modes .

Advanced: Employ DP4+ analysis to assess stereochemical assignments from NOESY data. Validate via Gaussian09 DFT calculations at the B3LYP/6-311+G(d,p) level .

How are intermediates stabilized during multi-step synthesis?

Basic: Store intermediates at –20°C under inert atmosphere. Use stabilizers like BHT (butylated hydroxytoluene) for azide derivatives .

Advanced: Monitor degradation pathways via LC-MS. For moisture-sensitive intermediates, use molecular sieves or anhydrous solvents (e.g., THF over CaH₂) .

How can byproducts in substitution reactions be minimized?

Basic: Quench reactions with ice water to precipitate products, reducing hydrolysis byproducts. Use silica gel chromatography (hexane:EtOAc gradient) for purification .

Advanced: Employ flow chemistry to control reaction exothermicity and residence time. Use in-line FTIR to detect byproducts early .

What structural features guide SAR studies for this compound?

Basic: Modify the thiazole ring (e.g., substituents at C-4) and acetamide side chain. Test analogues for logP (lipophilicity) and solubility .

Advanced: Use CoMFA (Comparative Molecular Field Analysis) to correlate 3D electrostatic/hydrophobic fields with activity. Synthesize fluorinated derivatives to probe metabolic stability .

How can computational modeling predict reactivity or metabolic pathways?

Basic: Run DFT (Gaussian09) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

Advanced: Simulate CYP450 metabolism (e.g., CYP3A4) using Schrödinger’s MetaSite. Validate predictions with in vitro microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.